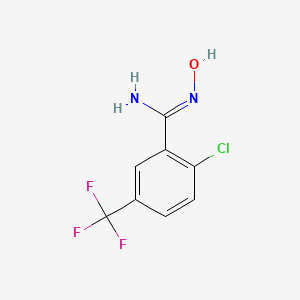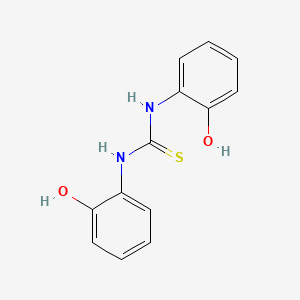
1,3-Bis(2-hydroxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(2-hydroxyphenyl)thiourea is an organosulfur compound with the molecular formula C13H12N2O2S It is a derivative of thiourea, where two phenolic groups are attached to the nitrogen atoms of the thiourea moiety
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis(2-hydroxyphenyl)thiourea can be synthesized through the condensation reaction of thiourea with ortho-hydroxyacetophenone. The reaction typically involves the following steps:
Condensation Reaction: Thiourea is reacted with ortho-hydroxyacetophenone in the presence of a suitable catalyst, such as hydrochloric acid, under reflux conditions.
Purification: The resulting product is purified through recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
1,3-Bis(2-hydroxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Nitro or halogenated phenolic derivatives.
科学的研究の応用
1,3-Bis(2-hydroxyphenyl)thiourea has a wide range of applications in scientific research, including:
Chemistry
Coordination Chemistry: It acts as a ligand in the formation of metal complexes, which are studied for their catalytic and electronic properties.
Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology
Antimicrobial Activity: Exhibits significant activity against various bacterial and fungal strains.
Antioxidant Properties: Demonstrates the ability to scavenge free radicals, making it useful in studies related to oxidative stress.
Medicine
Anticancer Research: Investigated for its potential anticancer properties due to its ability to interact with cellular targets.
Anti-inflammatory Activity: Studied for its potential to reduce inflammation in biological systems.
Industry
Agricultural Biocides: Potential use as a biocide in agriculture due to its antimicrobial properties.
Material Science: Used in the development of new materials with specific electronic and structural properties.
作用機序
The mechanism of action of 1,3-Bis(2-hydroxyphenyl)thiourea involves its interaction with various molecular targets and pathways:
Hydrogen Bonding: The compound forms hydrogen bonds with active centers of cell constituents, disrupting normal cellular processes.
Metal Coordination: Acts as a chelating agent, forming complexes with metal ions, which can interfere with metal-dependent biological processes.
Radical Scavenging: Its antioxidant properties allow it to neutralize free radicals, protecting cells from oxidative damage.
類似化合物との比較
1,3-Bis(2-hydroxyphenyl)thiourea can be compared with other thiourea derivatives, such as:
1,3-Bis(4-hydroxyphenyl)thiourea: Similar structure but with hydroxyl groups in the para position, leading to different reactivity and properties.
1,3-Bis(2-methoxyphenyl)thiourea: Contains methoxy groups instead of hydroxyl groups, affecting its solubility and chemical behavior.
1,3-Bis(2-chlorophenyl)thiourea: Chlorine atoms replace hydroxyl groups, resulting in different electronic and steric effects.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structural features and reactivity make it a valuable subject of study in chemistry, biology, medicine, and material science. Further research into its properties and applications could lead to new discoveries and advancements in these fields.
特性
CAS番号 |
5442-42-2 |
|---|---|
分子式 |
C13H12N2O2S |
分子量 |
260.31 g/mol |
IUPAC名 |
1,3-bis(2-hydroxyphenyl)thiourea |
InChI |
InChI=1S/C13H12N2O2S/c16-11-7-3-1-5-9(11)14-13(18)15-10-6-2-4-8-12(10)17/h1-8,16-17H,(H2,14,15,18) |
InChIキー |
QTUYETNQHDYADL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC(=S)NC2=CC=CC=C2O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



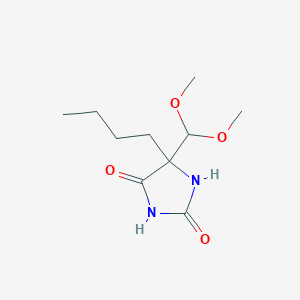

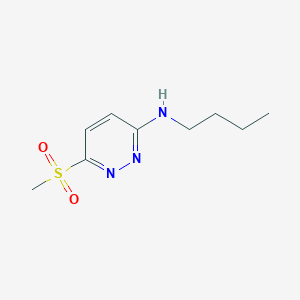

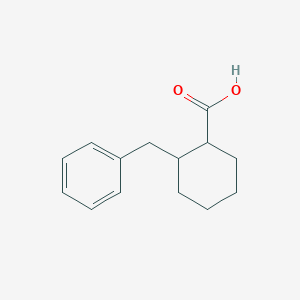
![methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate](/img/structure/B14003651.png)
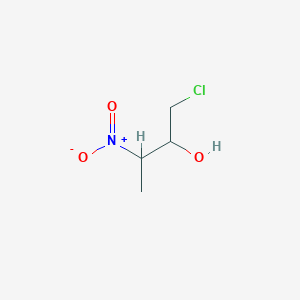
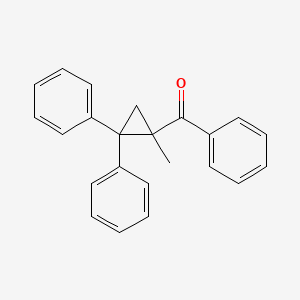

![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14003676.png)
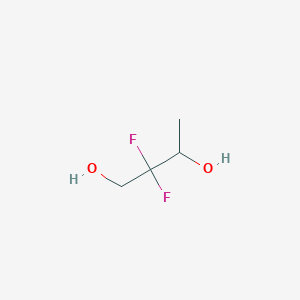
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14003681.png)
